2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine
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Overview
Description
2-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine is an organic compound with the molecular formula C12H19NO3. This compound is characterized by the presence of methoxy groups and an ethanamine backbone, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine typically involves the reaction of 2-methoxyethanamine with 4-methoxyphenol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-methoxyethanamine attacks the electrophilic carbon of 4-methoxyphenol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-Methoxyphenethylamine: Utilized in the synthesis of organic compounds and has biological activities.
2-Methoxy-4-methylphenol: Known for its applications in organic synthesis and as a precursor for other chemicals.
Uniqueness
2-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine stands out due to its unique combination of methoxy groups and ethanamine backbone, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-9-7-13-8-10-16-12-5-3-11(15-2)4-6-12/h3-6,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYLCVHQFPQNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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